

Application Note: ^1H NMR Spectroscopic Analysis of 2,3-Dimethyl-6-nitroaniline

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Compound of Interest

Compound Name: 2,3-Dimethyl-6-nitroaniline

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation for the ^1H NMR spectrum of **2,3-Dimethyl-6-nitroaniline**, a key intermediate in various synthetic applications. The provided data and methodologies are intended to support researchers in quality control, reaction monitoring, and structural verification.

^1H NMR Spectral Data of 2,3-Dimethyl-6-nitroaniline

The ^1H NMR spectrum of **2,3-Dimethyl-6-nitroaniline** was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.75	Doublet (d)	1H	9.0	Ar-H
7.15	Broad Singlet (br s)	2H	-	-NH ₂
6.50	Doublet (d)	1H	8.7	Ar-H
2.30	Singlet (s)	3H	-	Ar-CH ₃
2.10	Singlet (s)	3H	-	Ar-CH ₃

Note: Data sourced from publicly available spectra.[\[1\]](#)

Experimental Protocol

This section details the methodology for acquiring the ¹H NMR spectrum of **2,3-Dimethyl-6-nitroaniline**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified **2,3-Dimethyl-6-nitroaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. NMR Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer

- Solvent: CDCl_3
- Temperature: 298 K (25 °C)
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16-64 (adjust based on sample concentration).
- Acquisition Time: ~4 seconds.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-10 ppm.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase correction to ensure all peaks are in the absorptive mode.
- Apply baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate all signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to determine the spin-spin splitting patterns.

Workflow for ^1H NMR Analysis

The following diagram illustrates the logical workflow for the ^1H NMR spectroscopic analysis of an organic compound like **2,3-Dimethyl-6-nitroaniline**.

Caption: Workflow for ^1H NMR analysis.

Structural Interpretation

The ^1H NMR spectrum of **2,3-Dimethyl-6-nitroaniline** shows distinct signals that correspond to the protons in the molecule. The two singlets at 2.10 and 2.30 ppm, each integrating to 3H, are

assigned to the two methyl groups attached to the aromatic ring. The broad singlet at 7.15 ppm, integrating to 2H, is characteristic of the amine (-NH₂) protons. The two doublets in the aromatic region at 6.50 and 7.75 ppm, each integrating to 1H, are assigned to the two aromatic protons. The coupling constants of 8.7 and 9.0 Hz are typical for ortho-coupling between adjacent aromatic protons, confirming their positions on the benzene ring. This spectral data is consistent with the structure of **2,3-Dimethyl-6-nitroaniline**.

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References

- 1. benchchem.com [benchchem.com]
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